1,4-Bis(4-ethylphenyl)-2-fluorobenzene
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Overview
Description
1,4-Bis(4-ethylphenyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a benzene ring, with a fluorine atom substituted at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene typically involves the reaction of 4-ethylphenylmagnesium bromide with 2-fluorobenzoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-ethylphenyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,4-Bis(4-ethylphenyl)-2-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various receptors and enzymes. The aromatic nature of the compound also allows for π-π stacking interactions, which can play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-methylphenyl)-2-fluorobenzene
- 1,4-Bis(4-ethylphenyl)benzene
- 1,4-Bis(4-ethylphenyl)-2-chlorobenzene
Uniqueness
1,4-Bis(4-ethylphenyl)-2-fluorobenzene is unique due to the presence of the fluorine atom at the 2-position, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
682351-04-8 |
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Molecular Formula |
C22H21F |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1,4-bis(4-ethylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C22H21F/c1-3-16-5-9-18(10-6-16)20-13-14-21(22(23)15-20)19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |
InChI Key |
ZIHXMEMHNVQEMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |
Origin of Product |
United States |
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